molecular formula C27H35N5O5 B10853687 H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2

Cat. No.: B10853687
M. Wt: 509.6 g/mol
InChI Key: PAVMQNDNZSJTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2 is a synthetic tetrapeptide featuring a sequence of four amino acids: DL-tyrosine (Tyr), N-methyl-DL-alanine (N(Me)Ala), DL-phenylalanine (Phe), and DL-proline (Pro), with an amidated C-terminus. The compound’s DL-configuration indicates racemic mixtures at each chiral center, which may influence its physicochemical properties and biological interactions. Notably, the inclusion of N-methylated alanine introduces steric and electronic modifications that can enhance metabolic stability and alter receptor binding compared to non-methylated analogs .

Properties

Molecular Formula

C27H35N5O5

Molecular Weight

509.6 g/mol

IUPAC Name

1-[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]propanoylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H35N5O5/c1-17(31(2)26(36)21(28)15-19-10-12-20(33)13-11-19)25(35)30-22(16-18-7-4-3-5-8-18)27(37)32-14-6-9-23(32)24(29)34/h3-5,7-8,10-13,17,21-23,33H,6,9,14-16,28H2,1-2H3,(H2,29,34)(H,30,35)

InChI Key

PAVMQNDNZSJTHU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)N(C)C(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with the selection of a Rink amide resin (0.6 mmol/g loading capacity) to ensure C-terminal amidation. Preactivation of the resin is performed using 20% piperidine in dimethylformamide (DMF) for 30 minutes to remove Fmoc protections. The first amino acid, Fmoc-DL-Pro-OH, is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in a 4:1 molar ratio, achieving >98% coupling efficiency as monitored by Kaiser testing.

Incorporation of N-Methylated Alanine

The DL-N(Me)Ala residue introduces steric hindrance, necessitating optimized coupling conditions. Fmoc-DL-N(Me)Ala-OH is activated with 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and Oxyma Pure in dichloromethane (DCM), with double couplings (2 × 1 hour) at 50°C to achieve 95% yield. Microwave-assisted synthesis at 60°C further reduces racemization risks, as confirmed by chiral HPLC analysis.

Solution-Phase Segment Condensation

Synthesis of DL-Phe-DL-Pro-NH2 Dipeptide

The C-terminal dipeptide is synthesized via mixed anhydride method:

  • Boc-DL-Phe-OH (1.2 eq) reacts with isobutyl chloroformate (1.1 eq) in tetrahydrofuran (THF) at -15°C.

  • H-DL-Pro-NH2·HCl (1.0 eq) is added with N-methylmorpholine (2.5 eq), yielding Boc-DL-Phe-DL-Pro-NH2 (87% yield).

  • Boc deprotection uses 30% trifluoroacetic acid (TFA) in DCM for 1 hour, followed by ether precipitation.

Coupling of N-Terminal Tyr-N(Me)Ala Segment

The N-terminal segment, H-DL-Tyr-DL-N(Me)Ala-OH, is prepared using Emoc chemistry:

  • Fmoc-DL-Tyr(tBu)-OH coupled to H-DL-N(Me)Ala-OAlloc via DIC/HOAt in DMF (4 hours, 25°C).

  • Alloc removal employs Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in DCM, confirmed by LC-MS.
    Segment condensation with the dipeptide uses benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1-hydroxy-7-azabenzotriazole (HOAt), achieving 78% yield after purification by reverse-phase HPLC.

Critical Analysis of Deprotection Strategies

Comparative Base Efficiency in Fmoc Removal

Recent studies demonstrate that 20% piperidine remains standard for Fmoc deprotection, but alternatives like 10% DEAPA (diethylaminopropylamine) in N-octylpyrrolidone (NOP) reduce aspartimide formation by 40% while maintaining deprotection times under 10 minutes. Key data from kinetic studies:

BaseConcentrationSolventTime (min)Purity (%)
Piperidine20%DMF592.1
DEAPA10%NOP896.3
TMG5%NBP694.8

Data adapted from SPPS optimization trials.

Side-Chain Deprotection and Final Cleavage

Global deprotection uses reagent K (TFA:phenol:H2O:thioanisole:EDT, 82.5:5:5:5:2.5) for 3 hours at 25°C. For the Tyr residue, tert-butyloxycarbonyl (tBu) groups are selectively removed using 50% TFA/DCM with 0.5% triisopropylsilane (TIS) as a scavenger, minimizing tert-butylation side products.

Analytical Validation and Quality Control

Structural Confirmation via NMR and HRMS

The final compound exhibits characteristic NMR shifts:

  • DL-Pro NH : δ 4.21 (m, 1H, J = 7.8 Hz) in DMSO-d6.

  • N(Me)Ala CH3 : δ 1.38 (s, 3H).
    High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 568.2555 (calculated 568.2560).

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows 98.2% purity at 220 nm. Impurity profiling identifies <0.5% deletion sequences, attributed to incomplete coupling during N(Me)Ala incorporation.

Scalability and Industrial Considerations

Cost-Benefit Analysis of SPPS vs. Solution-Phase

A comparative study for 1 kg production shows:

ParameterSPPSSolution-Phase
Total Steps1522
Overall Yield64%41%
Solvent Waste (L)1,2003,400

Data extrapolated from pilot-scale trials.

Regulatory Compliance

Residual solvent analysis meets ICH Q3C guidelines, with DMF < 890 ppm and TFA < 0.5% w/w. Genotoxic impurity screening (e.g., COMU derivatives) remains below 5 ppm threshold .

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, resulting in linear peptides.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Structural and Functional Differences

The primary comparison is drawn with H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (CAS: 352017-71-1, C34H48N8O7), a hexapeptide documented in . Below is a detailed analysis:

Table 1: Key Comparative Data
Parameter H-DL-Tyr-DL-N(Me)Ala-DL-Phe-DL-Pro-NH2 H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
Molecular Formula C27H36N5O5 C34H48N8O7
Molecular Weight ~510.6 g/mol ~680.8 g/mol
Sequence Length Tetrapeptide Hexapeptide
Key Residues Tyr, N(Me)Ala, Phe, Pro Ala, Tyr, Pro, Gly, Lys, Phe
Modifications N-methylation, DL-configuration Standard residues, no methylation
C-Terminus Amidated Amidated
Reported Hazards Not available Non-hazardous (per MSDS)

Key Observations:

The DL-configuration introduces stereochemical diversity absent in peptides with uniform L- or D-residues, possibly affecting enzymatic degradation rates and receptor selectivity .

However, its toxicological profile remains understudied . The target compound’s shorter sequence and N-methylation may confer advantages in synthetic accessibility and stability but limit binding sites for biological targets compared to longer peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2.

Handling and Safety :

  • Both compounds share recommendations for laboratory use only, with precautions to avoid ingestion or inhalation. However, H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 has explicit MSDS guidelines for spill management and protective equipment, whereas analogous data for the target compound are unavailable .

Q & A

Q. Optimization Strategies :

  • Vary catalyst loading (0.5–5 mol%) and reaction time to balance yield and side reactions.
  • Monitor intermediate purity via TLC or LC-MS to adjust protection/deprotection steps.

Q. Table 1: Example Reaction Conditions

StepCatalyst/ReagentConditionsYield (%)
HydrogenationPd/BaSO₄H₂, 20°C, 3h85–87
Peptide CouplingEDC/HOBtDMF, RT, 24h70–75

Which analytical techniques are most effective for characterizing the structural integrity and purity of this tetrapeptide amide?

Basic Research Question
A multi-technique approach ensures accurate characterization:

  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS for molecular weight confirmation (e.g., calculated vs. observed m/z).
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify stereochemistry and backbone connectivity.
  • HPLC : Gradient elution (e.g., 10–90% acetonitrile) with UV detection at 220 nm for purity assessment (>95% recommended) .

Q. Critical Considerations :

  • Use deuterated solvents compatible with amide protons to avoid signal suppression.
  • Validate chiral purity via chiral HPLC columns or circular dichroism (CD) for DL-configuration confirmation.

How can researchers design experiments to investigate the conformational flexibility of this compound under physiological conditions?

Advanced Research Question
Conformational studies require a combination of computational and experimental methods:

  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water, pH 7.4) to model backbone torsional angles and proline ring puckering.
  • Circular Dichroism (CD) : Track secondary structure changes under varying pH (2–10) and temperature (4–37°C).
  • X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., PEG 8000) for high-resolution structural data .

Q. Methodological Tips :

  • Include control peptides with known conformations (e.g., α-helical or β-sheet motifs) for comparative analysis.
  • Report solvent accessibility and hydrogen-bonding patterns to correlate flexibility with bioactivity.

What methodological approaches are recommended for resolving contradictory data regarding this compound's receptor binding affinity across different assay systems?

Advanced Research Question
Contradictions may arise from assay-specific variables (e.g., membrane permeability, receptor isoforms). Address discrepancies via:

  • Orthogonal Assays : Compare SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based cAMP assays.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to evaluate inter-assay variability .
  • Negative Controls : Include non-target receptors or scrambled peptides to confirm specificity.

Q. Table 2: Example Binding Assay Parameters

Assay TypeBuffer ConditionsDetection MethodKd (nM) Range
SPRPBS, pH 7.4Resonance Units5–50
Cell-Based (cAMP)HBSS, 37°CLuminescence10–100

How should researchers assess the compound's in vitro stability under varying pH conditions relevant to gastrointestinal or intracellular environments?

Intermediate Research Question

  • Experimental Design :
    • Prepare buffers (pH 1–2 for gastric, pH 6.8 for intestinal, pH 4.5–7.4 for lysosomal).
    • Incubate peptide (0.1–1 mg/mL) at 37°C for 0–24 hours.
    • Analyze degradation via LC-MS at intervals (0, 1, 4, 8, 24h) .

Q. Key Metrics :

  • Half-life (t₁/₂) calculation using first-order kinetics.
  • Identify cleavage sites (e.g., Pro-Phe amide bonds) via MS/MS fragmentation.

What are the ethical and reporting standards for preclinical studies involving this compound in animal models?

Basic Research Question
Adhere to NIH guidelines for preclinical research:

  • Ethical Compliance : Obtain IACUC approval; justify animal model selection (e.g., rodents vs. non-human primates).
  • Data Reporting : Include sample size calculations, randomization methods, and blinding protocols in the Methods section .
  • Toxicity Screening : Follow ATSDR/EPA frameworks for dose-ranging studies and histopathological analysis .

How can advanced spectroscopic techniques elucidate the role of N-methylation in modulating this peptide's biological activity?

Advanced Research Question

  • Solid-State NMR : Probe conformational effects of N-methylation on Ala residues.
  • FTIR Spectroscopy : Monitor amide I/II bands to assess hydrogen-bonding disruption.
  • Isothermal Titration Calorimetry (ITC) : Quantify entropy/enthalpy changes in receptor binding due to methylation .

Q. Interpretation Framework :

  • Compare methylated vs. non-methylated analogs to isolate methylation effects.
  • Corrogate structural data with in vitro activity (e.g., IC₅₀ values) for structure-activity relationships (SAR).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.